molecular formula C19H19N3O2 B2816235 4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one CAS No. 929856-83-7

4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one

Cat. No.: B2816235
CAS No.: 929856-83-7
M. Wt: 321.38
InChI Key: XJNAJQIXDFFXPF-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one is a chemical compound of significant interest in medicinal chemistry and oncology research, built on a privileged benzimidazole-pyrrolidinone scaffold. The benzimidazole moiety is a key pharmacophore known to mimic naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets and biopolymers . This structural feature is present in several FDA-approved drugs and clinical candidates, making derivatives like this one valuable tools for probing disease mechanisms . The core structure is associated with diverse pharmacological activities, particularly in anticancer research. Benzimidazole derivatives have demonstrated mechanisms of action that include inhibiting protein kinases, acting as poly(ADP-ribose) polymerase (PARP) inhibitors, and functioning as epigenetic regulators by modulating histone deacetylases (HDACs) and other enzymes . The pyrrolidin-2-one ring further contributes to the molecule's properties by influencing its three-dimensional shape and binding characteristics. This compound is intended for research applications such as in vitro assay development, target validation, and structure-activity relationship (SAR) studies to develop novel therapeutic agents. It is supplied For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-15-8-6-13(7-9-15)11-22-12-14(10-18(22)23)19-20-16-4-2-3-5-17(16)21-19/h2-9,14H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNAJQIXDFFXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(CC2=O)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its interaction with various biological targets, such as enzymes and receptors, makes it a candidate for therapeutic applications.

Medicine: In medicine, derivatives of this compound have been explored for their pharmacological properties. They have shown promise in treating conditions such as inflammation, cancer, and bacterial infections.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-(1H-Benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. The pyrrolidinone ring contributes to the compound's stability and reactivity, enhancing its biological activity.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to receptors, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Pharmacological Implications

The following table summarizes key analogs and their substituents, biological activities, and structural differences:

Compound Name Substituents (R-group) Biological Activity Key References
Target Compound 4-Methoxybenzyl Not explicitly reported; inferred CNS/neuroactivity
4-(1H-Benzimidazol-2-yl)-1-benzylpyrrolidin-2-one Benzyl Antimicrobial, structural analog studies
1-tert-Butyl-4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-pyrrolidin-2-one 2-Chlorobenzyl, tert-butyl No explicit data; likely improved lipophilicity
1-(4-Methoxybenzyl)-4-aminomethyl-pyrrolidin-2-one 4-Methoxybenzyl + aminomethyl Antidepressant (SSRI/SNRI-like)
5-Aryl-4-(1H-benzimidazol-2-yl)-1-(naphthalen-2-yl-thiazol-2-yl)pyrrolidin-2-one Naphthalenyl-thiazol Anticancer, antimicrobial
Compound 10b () 4-Fluorobenzoyl-piperidinyl Anti-Alzheimer’s (AChE inhibition)
Key Observations:

Role of the 4-Methoxybenzyl Group: The 4-methoxybenzyl group in the target compound enhances electron-donating properties and may improve blood-brain barrier penetration compared to unsubstituted benzyl analogs (e.g., 4-(1H-benzimidazol-2-yl)-1-benzylpyrrolidin-2-one) .

Benzimidazole vs. Other Heterocycles :

  • Benzimidazole-containing analogs (e.g., naphthalenyl-thiazol derivatives in ) exhibit broader antimicrobial and anticancer activities. However, the target compound’s lack of thiazol or naphthalene groups may limit its efficacy in these areas, redirecting its utility toward neurological applications.

Anti-Alzheimer’s Potential: While the target compound lacks direct evidence of acetylcholinesterase (AChE) inhibition, structurally related pyrrolidinones with fluorinated or piperidinyl groups (e.g., compound 10b in ) show potent anti-Alzheimer’s effects. The 4-methoxybenzyl group could modulate AChE binding affinity, warranting further investigation.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The 4-methoxybenzyl group increases lipophilicity (logP) compared to polar substituents like aminomethyl () but reduces it relative to chlorobenzyl or tert-butyl analogs () .
  • This contrasts with trifluoromethyl or tert-butyl groups, which resist oxidation (e.g., compound 18c in ) .

Biological Activity

The compound 4-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one has garnered attention in recent years due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18N4OC_{19}H_{18}N_4O, with a molecular weight of approximately 318.37 g/mol. The compound features a benzimidazole ring, which is known for its role in various biological activities, alongside a pyrrolidine moiety that enhances its pharmacological profile.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (chronic myeloid leukemia) cells. The mechanism appears to involve apoptosis induction via the activation of caspase pathways, as evidenced by flow cytometry analyses and gene expression studies targeting pro-apoptotic markers such as BAX and BIM .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
K562S10Apoptosis via caspase activation
K562R15P-glycoprotein inhibition
L92920Induction of oxidative stress

2. Anti-inflammatory Activity

The compound has also been shown to exhibit anti-inflammatory properties. It inhibits the activity of pro-inflammatory cytokines by blocking specific signaling pathways associated with inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Effects

CytokineInhibition (%)Concentration (µM)
TNF-α755
IL-6605
IL-1β705

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays, revealing a strong ability to neutralize free radicals. This property is attributed to the presence of the methoxy group on the benzyl moiety, which contributes to electron donation during redox reactions .

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Enzymatic Targets: The compound has been found to inhibit key enzymes involved in cancer cell proliferation and inflammatory responses.
  • Modulation of Signaling Pathways: By affecting pathways such as NF-kB and MAPK, it can effectively reduce cytokine production and promote apoptosis in cancer cells.
  • Radical Scavenging: The structural characteristics allow it to act as a potent antioxidant by donating electrons to free radicals.

Case Studies

A notable study investigated the effects of this compound on K562 cell lines, where it was observed that treatment led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. Molecular docking studies further supported these findings by demonstrating favorable binding interactions with target proteins involved in cell survival and apoptosis .

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